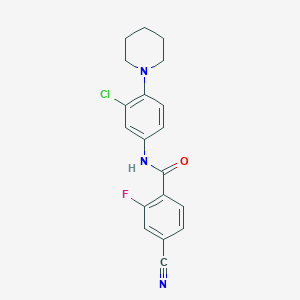![molecular formula C24H22N4O2S3 B301931 N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide](/img/structure/B301931.png)
N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide, also known as compound 1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 is not yet fully understood. However, studies have suggested that it can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosine kinase, which are involved in different cellular processes. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 can have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It can also inhibit the activity of acetylcholinesterase and tyrosine kinase, which are involved in different cellular processes.
実験室実験の利点と制限
One of the advantages of using N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 in lab experiments is its potential applications in different fields, including cancer research and Alzheimer's disease. Its synthesis method is relatively simple, and it can be easily obtained in moderate yields. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in different applications.
将来の方向性
There are several future directions for the study of N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1. One area of interest is the optimization of its synthesis method to increase the yield and purity of the N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide. Another area of interest is the elucidation of its mechanism of action, which can provide insights into its potential applications in different fields. Additionally, the development of derivatives of N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 with improved efficacy and selectivity can provide new avenues for its use in various applications.
合成法
The synthesis of N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 involves the reaction of 2-mercaptobenzothiazole with ethyl 4-aminobenzoate, followed by the reaction of the resulting N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide with 2-bromoacetylpyridine. The final step involves the reaction of the resulting N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide with 4-ethylphenylhydrazine under reflux conditions. The yield of N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 is around 50%.
科学的研究の応用
Compound 1 has been the subject of various scientific studies due to its potential applications in different fields. One of the main areas of interest is its use as an anticancer agent. Studies have shown that N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide 1 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
特性
製品名 |
N-(2-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(2-pyridinylsulfanyl)acetamide |
|---|---|
分子式 |
C24H22N4O2S3 |
分子量 |
494.7 g/mol |
IUPAC名 |
N-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C24H22N4O2S3/c1-2-16-6-8-17(9-7-16)26-22(30)15-32-24-28-19-11-10-18(13-20(19)33-24)27-21(29)14-31-23-5-3-4-12-25-23/h3-13H,2,14-15H2,1H3,(H,26,30)(H,27,29) |
InChIキー |
RCAVHDOMFACSIM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-[4-(2-furoylamino)phenyl]nicotinamide](/img/structure/B301849.png)
![N-[(4-methylpyridin-2-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B301850.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B301855.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B301857.png)
![N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B301858.png)
![ethyl 5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301859.png)
![ethyl 2-[(4-ethoxy-1-naphthyl)methylene]-5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301860.png)
![N-[(3-acetylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B301861.png)



![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)
![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)